N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzofuran ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been shown to inhibit overactive receptor tyrosine kinase (tk) signaling pathways, which are often found in cancer . This inhibition is one of the potential cancer treatments .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The development of benzofuran derivatives with improved bioavailability has been a target achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities . They have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Action Environment
It is known that the synthesis of benzofuran derivatives can be influenced by environmental factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The furan ring can be constructed via the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves coupling the benzofuran and furan rings through appropriate linkers and functional groups.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with similar biological activities.
Benzothiophene: Shares structural similarities with benzofuran but contains a sulfur atom instead of oxygen.
Furan: A basic heterocyclic compound with a five-membered ring containing oxygen.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combined benzofuran and furan rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)18(20)19-10-17(21-3)16-9-13-6-4-5-7-15(13)23-16/h4-9,17H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWSBBVMZPHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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